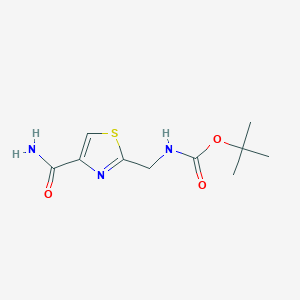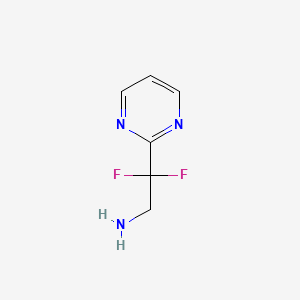
7-Methoxy-4'-chloroflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-7-methoxyflavanone is a flavanone derivative, a class of compounds known for their diverse biological activities. Flavanones are a type of flavonoid, which are polyphenolic compounds found in various plants. These compounds have been studied for their potential pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4’-Chloro-7-methoxyflavanone can be synthesized through the cyclization of 2’-hydroxychalcone derivatives. The chalcone derivatives are typically obtained via Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The cyclization process can be catalyzed by acids such as sulfuric acid in ethanol .
Industrial Production Methods
While specific industrial production methods for 4’-Chloro-7-methoxyflavanone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and methylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavone derivatives, while reduction can yield dihydroflavanones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4’-Chloro-7-methoxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), through the modulation of signaling pathways like NF-κB and MAPK.
Neuroprotective Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1).
Comparaison Avec Des Composés Similaires
4’-Chloro-7-methoxyflavanone can be compared with other similar flavanone derivatives:
4’-Bromo-7-methoxyflavanone: This compound has similar chemical properties but may exhibit different biological activities due to the presence of a bromine atom instead of chlorine.
7-Methoxyflavanone: Lacks the chloro substituent, which may affect its pharmacological properties.
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): Contains additional hydroxyl groups, which can enhance its antioxidant activity.
Propriétés
Formule moléculaire |
C16H13ClO3 |
|---|---|
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15H,9H2,1H3 |
Clé InChI |
BGRSYEDPNHCXQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-methoxypyridin-4-yl)methyl]quinoline-2-carboxylate](/img/structure/B8573790.png)





![Spiro[3.3]heptane-2-carboxamide](/img/structure/B8573833.png)

![2,8-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B8573851.png)


![ethyl 2-[3-(2-hydroxyethyl)phenyl]acetate](/img/structure/B8573872.png)

